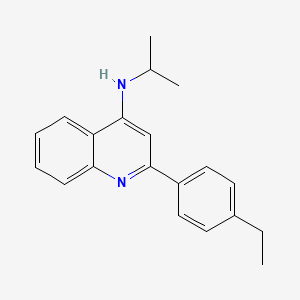

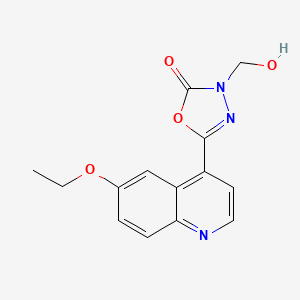

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline ring substituted with an ethoxy group at the 6-position and a hydroxymethyl group attached to an oxadiazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(6-Ethoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Chinolinderivats. Die Ethoxygruppe wird durch eine Ethilierungsreaktion eingeführt, gefolgt von der Bildung des Oxadiazolrings durch Cyclisierungsreaktionen. Die Hydroxymethylgruppe wird dann durch eine Hydroxymethylierungsreaktion hinzugefügt. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird auf Kosteneffizienz, Skalierbarkeit und Umweltaspekte optimiert. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(6-Ethoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere funktionelle Gruppen umwandeln.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können neue Substituenten am Chinolinring einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation zu Chinolin-N-oxiden führen, während Substitutionsreaktionen eine Vielzahl von Chinolinderivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5-(6-Ethoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung untersucht ihr Potenzial als Therapeutikum für verschiedene Krankheiten.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 5-(6-Ethoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Chinolinring kann sich in DNA interkalieren und so Replikations- und Transkriptionsprozesse beeinflussen. Der Oxadiazolring kann mit Enzymen und Proteinen interagieren und deren Aktivität modulieren. Diese Wechselwirkungen tragen zu den biologischen Wirkungen der Verbindung bei, wie z. B. antimikrobielle und krebshemmende Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(6-Methoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on

- 5-(6-Chlorchinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on

- 5-(6-Fluorchinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on

Einzigartigkeit

Die Einzigartigkeit von 5-(6-Ethoxychinolin-4-yl)-3-(Hydroxymethyl)-1,3,4-oxadiazol-2(3H)-on liegt in seinen spezifischen Substituenten, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Ethoxygruppe erhöht seine Lipophilie, wodurch möglicherweise seine Fähigkeit verbessert wird, Zellmembranen zu durchdringen. Die Hydroxymethylgruppe bietet einen Angriffspunkt für weitere chemische Modifikationen, wodurch die Synthese einer breiten Palette von Derivaten mit maßgeschneiderten Eigenschaften ermöglicht wird.

Eigenschaften

CAS-Nummer |

89046-51-5 |

|---|---|

Molekularformel |

C14H13N3O4 |

Molekulargewicht |

287.27 g/mol |

IUPAC-Name |

5-(6-ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C14H13N3O4/c1-2-20-9-3-4-12-11(7-9)10(5-6-15-12)13-16-17(8-18)14(19)21-13/h3-7,18H,2,8H2,1H3 |

InChI-Schlüssel |

AWNCEZVHWBVIIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)C3=NN(C(=O)O3)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)

![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)